molecular formula C21H32O B14653377 3-(Pentadeca-1,3-dien-1-YL)phenol CAS No. 50985-45-0

3-(Pentadeca-1,3-dien-1-YL)phenol

Cat. No.: B14653377
CAS No.: 50985-45-0
M. Wt: 300.5 g/mol
InChI Key: YLDOYAKRUVXJAV-UHFFFAOYSA-N
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Description

3-(Pentadeca-1,3-dien-1-YL)phenol is a phenolic compound derived from cardanol, a natural product obtained from cashew nut shell liquid (CNSL). This compound is characterized by a phenol group attached to a long aliphatic chain with two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pentadeca-1,3-dien-1-YL)phenol can be synthesized through nucleophilic aromatic substitution reactions. The phenol group is introduced into the aromatic ring via nucleophilic attack, followed by the attachment of the aliphatic chain through various synthetic routes . One common method involves the use of Grubbs catalysts for olefin metathesis, which allows for the formation of the desired aliphatic chain .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of cardanol from CNSL, followed by purification and chemical modification. The process includes vacuum distillation of CNSL to obtain cardanol, which is then subjected to various chemical reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

3-(Pentadeca-1,3-dien-1-YL)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

50985-45-0

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

3-pentadeca-1,3-dienylphenol

InChI

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3

InChI Key

YLDOYAKRUVXJAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O

Origin of Product

United States

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